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molecular formula C11H20O3 B8388228 6,6-Diethoxy-2-methyl-hex-4-yn-3-ol

6,6-Diethoxy-2-methyl-hex-4-yn-3-ol

Cat. No. B8388228
M. Wt: 200.27 g/mol
InChI Key: TUVBTXGXFNNMEH-UHFFFAOYSA-N
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Patent
US08404859B2

Procedure details

A mixture of 3,3-Diethoxy-propyne (1.82 g, 14.2 mmol) in THF (40 ml) was cooled to −78 C under N2. A solution of n-BuLi (2.0M in cyclohexane, 9.2 mL, 18.46 mmol) was added. After 30 min, Isobutyraldehyde (1.33 g, 18.46 mmol) in THF (10 ml) was added. After 3 h, the reaction was quenched by dilution with 1N HCl, warmed to room temperature and extracted into EtOAc. The organic layer was washed with brine, dried over sodium sulfate, filtered and evaporated to give product, 3.18 g (100%).
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[CH:6])[CH3:2].[Li]CCCC.[CH:15](=[O:19])[CH:16]([CH3:18])[CH3:17]>C1COCC1>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[C:6][CH:15]([OH:19])[CH:16]([CH3:18])[CH3:17])[CH3:2]

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
C(C)OC(C#C)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.33 g
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −78 C under N2
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by dilution with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give product, 3.18 g (100%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OC(C#CC(C(C)C)O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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